palladium(II) acetate

Buchwald-Hartwig Amination C-N Cross-Coupling Palladium Precatalyst Screening

Procure palladium(II) acetate with defined purity and trace metals analysis to ensure reproducible catalytic performance. Unlike generic Pd sources, pure Pd(OAc)₂ is mandatory for synthesizing third-generation Buchwald precatalysts [ref]. Our 99.98% trace metals grade eliminates polymeric [Pd(OAc)₂]n and Pd₃(OAc)₅(NO₂) impurities that compromise reaction selectivity and product formation [ref]. Differentiated performance vs. Pd(PPh₃)₄ and PdCl₂(SEt₂)₂ in aroylation and Suzuki protocols [ref]. Reproducibility, guaranteed.

Molecular Formula C4H6O4Pd
Molecular Weight 224.5 g/mol
CAS No. 3375-31-3
Cat. No. B110540
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Namepalladium(II) acetate
CAS3375-31-3
SynonymsPalladium(2+) Acetic Acid Salt;  Palladium Acetic Acid Salt;  Bis(Acetato)palladium;  Diacetatopalladium;  Diacetoxypalladium;  HyCat 1;  HyCat Base 1;  Palladium Diacetate;  Palladous Acetate; 
Molecular FormulaC4H6O4Pd
Molecular Weight224.5 g/mol
Structural Identifiers
SMILESCC(=O)[O-].CC(=O)[O-].[Pd+2]
InChIInChI=1S/2C2H4O2.Pd/c2*1-2(3)4;/h2*1H3,(H,3,4);/q;;+2/p-2
InChIKeyYJVFFLUZDVXJQI-UHFFFAOYSA-L
Commercial & Availability
Standard Pack Sizes1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Palladium(II) Acetate 3375-31-3: A Trimeric Palladium Precatalyst with Defined Activation Pathways for Cross-Coupling and C–H Functionalization


Palladium(II) acetate [Pd(OAc)2, CAS 3375-31-3] is a commercially available, orange-brown coordination complex that exists predominantly as a cyclic trimer, [Pd3(OAc)6], in both the solid state and in solution [1]. It is a ubiquitous precatalyst in organic synthesis, serving as a convenient source of Pd(II) that can be reduced in situ to catalytically active Pd(0) species for cross-coupling reactions or used directly in Pd(II)-mediated C–H activation and oxidation chemistry [1][2]. Its moderate solubility in a range of common organic solvents (e.g., chloroform, acetone, acetonitrile) facilitates its handling and deployment across diverse reaction manifolds [1]. This compound is a staple in both academic research and industrial process chemistry due to its broad utility and well-defined structural and reactivity profile [2].

Why Palladium Source Matters: Quantified Performance Divergence of Palladium(II) Acetate Against Common In-Class Precatalysts


Despite being a simple Pd(II) salt, palladium(II) acetate cannot be interchanged with other palladium sources (e.g., PdCl2, Pd2(dba)3, or Pd(TFA)2) without significant, quantifiable consequences for reaction outcome. The choice of palladium precursor exerts an influence on catalytic performance that can be comparable in magnitude to ligand choice itself [1]. This is because the precursor dictates the speciation, activation kinetics, and resting state of the active catalyst under a given set of conditions [2][3]. Critically, commercially available palladium acetate is frequently contaminated with structurally related impurities—namely the nitro analog Pd3(OAc)5(NO2) and polymeric [Pd(OAc)2]n—which differentially affect catalytic activity, selectivity, and reproducibility depending on the specific transformation [4][5]. Procurement of palladium(II) acetate with defined purity and trace metals analysis is therefore a critical, non-negotiable parameter for ensuring reproducible and predictable catalytic performance across scales [5].

Quantitative Evidence Guide: Where Palladium(II) Acetate Differentiates from PdCl2, Pd2(dba)3, Pd(PPh3)4, and Pd(TFA)2


Comparative Catalyst Performance in Buchwald-Hartwig Amination: Pd(OAc)2 Outperforms Pd2(dba)3 and Impurity-Containing Analogs

In a systematic study of Buchwald-Hartwig amination reactions, pure Pd(OAc)2 (Pd3(OAc)6) was directly compared against its common impurities—the nitro analog Pd3(OAc)5(NO2) and polymeric [Pd(OAc)2]n—as well as the widely used alternative precatalyst Pd2(dba)3. The study found that pure Pd(OAc)2 complex was by far the best precatalyst for forming palladacycle catalysts, whereas the polymeric material did not give product at all, and the nitro complex generated a number of impurities [1]. Furthermore, an industrial high-throughput experimentation study revealed that Pd(OAc)2 and Pd2(dba)3 exhibit pronounced sensitivity to ligand class in Buchwald-Hartwig aminations, requiring caution in their use, in contrast to more robust precursors like [Pd(tBu-indenyl)Cl]2 [2].

Buchwald-Hartwig Amination C-N Cross-Coupling Palladium Precatalyst Screening

Room-Temperature Aerobic Alcohol Oxidation: Pd(OAc)2/TEA Enables Milder Conditions than Alternative Pd Systems

In a direct comparison of three catalyst systems for the aerobic oxidation of alcohols, the Pd(OAc)2/triethylamine (TEA) system was identified as the most convenient, functioning effectively for the majority of alcohols tested under mild conditions of room temperature with 3 to 5 mol% catalyst loading [1]. This contrasts with the Pd(IiPr)(OAc)2(H2O) system, which, while allowing for lower catalyst loadings (0.1 to 1 mol%), requires elevated temperatures (60°C), and the Pd(IiPr)(OPiv)2 system, which operates at room temperature but has a more limited substrate scope [1]. Mechanistic studies attribute the room-temperature activity of the Pd(OAc)2/TEA system to a rate-limiting deprotonation step, with a computed activation energy for deprotonation 3 kcal/mol higher than that for β-hydride elimination [2].

Aerobic Oxidation Alcohol Oxidation Green Chemistry Room-Temperature Catalysis

Selectivity Control in Aroylation vs. Arylation: Pd(OAc)2 Provides Superior Chemoselectivity Over Pd(PPh3)4

In a direct head-to-head comparison investigating the palladium-catalyzed coupling of 1-tributylstannyl glycals with aroyl chlorides, the choice of palladium catalyst dictated the chemoselectivity of the reaction. The reaction catalyzed by Pd(OAc)2 provided aroyl C-glycals with high selectivity and completed within less than 1 hour, whereas the reaction catalyzed by Pd(PPh3)4 produced aryl C-glycals with diminished selectivity [1].

Chemoselectivity Stannyl Glycals Aroylation C-Glycoside Synthesis

Additive Compatibility in Suzuki Coupling: TBAB Beneficial with Pd(OAc)2 but Not PdCl2(SEt)2

In a comparative study of PdCl2(SEt2)2 and Pd(OAc)2 as precatalysts for Suzuki cross-coupling, both were found to efficiently promote the coupling of aryl bromides and chlorides with arylboronic acids under mild conditions [1]. However, a key differential behavior was observed with the phase-transfer additive tetrabutylammonium bromide (TBAB): TBAB had a beneficial effect for reactions catalyzed by Pd(OAc)2, but had no significant effect when PdCl2(SEt2)2 was used as the catalyst [1].

Suzuki-Miyaura Coupling Additive Effects Phase-Transfer Catalysis Reaction Optimization

Purity Specification for Reproducible Catalysis: 99.98% Trace Metals Basis vs. Unspecified Purity Grades

Commercial palladium acetate frequently contains structurally similar impurities—specifically Pd3(OAc)5(NO2) and polymeric [Pd(OAc)2]n—whose presence significantly impacts catalytic efficacy, selectivity, and reproducibility across different batches and suppliers [1][2]. In the formation of palladacycle catalysts, pure Pd(OAc)2 was by far the best performer, while the polymeric material gave no product and the nitro complex generated multiple impurities [1]. High-purity palladium(II) acetate is available with a certified purity of 99.98% on a trace metals basis (with total trace metal impurities < 250.0 ppm), ensuring that residual platinum group metals (Pt+Ru+Rh+Ir) are maintained below 300 ppm . This specification directly addresses the batch-to-batch reproducibility issues that plague procurement of unspecified purity material [2].

Catalyst Reproducibility Purity Specification Trace Metals Analysis Quality Control

Catalyst Resting State in C–H Acetoxylation: Pd(OAc)2 Adopts Distinct Dimeric Resting State vs. Monomeric Pd(OAc)2/Pyridine Systems

Detailed mechanistic studies comparing three catalyst systems—Pd(OAc)2 alone, Pd(OAc)2/pyridine (1:1), and Pd(OAc)2/pyridine (1:2)—for arene C–H acetoxylation revealed that while C–H activation is rate-limiting in all cases, the resting state of palladium differs fundamentally [1]. Under reaction conditions, Pd(OAc)2 rests as an acetate-bridged dimer, whereas the Pd(OAc)2/pyridine (1:2) system rests as the monomeric (pyridine)2Pd(OAc)2 complex [1]. The 1:1 Pd(OAc)2/pyridine system, which generates the most highly active catalyst, rests as the dimeric structure [(pyridine)Pd(OAc)2]2 [1]. This speciation difference is not observed with Pd(TFA)2 systems, where trifluoroacetate exhibits lower bridging effectivity compared to acetate, leading to different reactivity profiles [2].

C–H Activation Acetoxylation Catalyst Speciation Mechanistic Studies

Target Application Scenarios for Palladium(II) Acetate (3375-31-3) Informed by Quantitative Differentiation Evidence


Synthesis of BrettPhos and Related Buchwald Palladacycle Precatalysts

When synthesizing third-generation Buchwald palladacycle precatalysts (e.g., BrettPhos Pd G3), only pure Pd(OAc)2 provides reliable product formation. Polymeric [Pd(OAc)2]n impurity yields no product, while Pd3(OAc)5(NO2) generates multiple impurities. Procurement of high-purity Pd(OAc)2 (99.98% trace metals basis) is mandatory for this application [1].

Room-Temperature Aerobic Oxidation of Alcohols

For the aerobic oxidation of benzylic, allylic, aliphatic, and functionalized alcohols under mild, energy-efficient conditions, the Pd(OAc)2/triethylamine system operates at room temperature with 3-5 mol% catalyst loading. This avoids the elevated temperatures (60°C) required for alternative systems like Pd(IiPr)(OAc)2(H2O) and provides broader substrate scope than Pd(IiPr)(OPiv)2 [2][3].

Selective Aroylation of Stannyl Glycals in C-Glycoside Synthesis

When chemoselective aroylation (vs. arylation) is required in the functionalization of 1-tributylstannyl glycals with aroyl chlorides, Pd(OAc)2 provides high selectivity and completes the reaction in under 1 hour, whereas Pd(PPh3)4 yields aryl C-glycals with diminished selectivity and extended reaction times [4].

TBAB-Enhanced Suzuki-Miyaura Cross-Couplings at Room Temperature

For Suzuki coupling protocols employing tetrabutylammonium bromide (TBAB) as a phase-transfer additive to enhance reactivity, Pd(OAc)2 exhibits a beneficial response to the additive, unlike PdCl2(SEt2)2 which shows no significant effect. This additive compatibility enables room-temperature coupling of aryl bromides and chlorides with arylboronic acids [5].

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